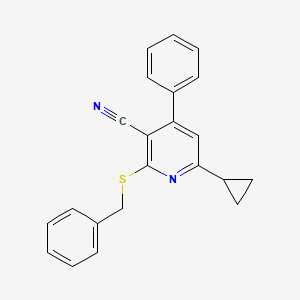

2-(苄基硫代)-6-环丙基-4-苯基烟腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

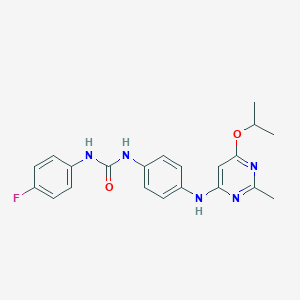

2-(Benzylthio)-6-cyclopropyl-4-phenylnicotinonitrile (BCPN) is a compound that belongs to the family of nicotinonitrile derivatives. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which is involved in various cellular signaling pathways. BCPN has been extensively studied for its potential applications in the field of cancer research, as well as in other areas of biomedical research.

科学研究应用

Medicinal Chemistry: Anticancer Applications

In medicinal chemistry, derivatives of benzylthio compounds have been explored for their potential as anticancer agents. For instance, compounds structurally related to 2-(Benzylthio)-6-cyclopropyl-4-phenylnicotinonitrile have shown promise in inhibiting the proliferation of cancer cells . These compounds are evaluated for their cytotoxic effects against various human cancer cell lines, including MCF-7, HepG2, A549, and HeLa cells. The biological activity of these derivatives is significant, as they can induce apoptosis and block the cell cycle, which are crucial mechanisms in cancer treatment.

Organic Synthesis: Heterocyclic Compound Formation

In organic synthesis, benzylthio derivatives serve as key intermediates in the formation of heterocyclic compounds . These heterocycles are foundational structures in many pharmaceuticals and are synthesized using green chemistry approaches, such as microwave-assisted synthesis and nanoparticle-catalyzed reactions. The versatility of benzylthio compounds allows for the creation of complex molecules with potential therapeutic applications.

Material Science: Polymer Development

The application of benzylthio derivatives extends to material science, particularly in the development of polymer binders for lithium-ion batteries . Conjugated polymers incorporating benzylthio groups can enhance the performance of batteries by providing additional functionality beyond mechanical adhesion, such as improved electronic and ionic conductivity.

Biological Research: Enzyme Inhibition

In biological research, benzylthio derivatives are investigated for their role as enzyme inhibitors . These compounds can target enzymes like COX-2 and LDHA, which are involved in inflammatory processes and cancer metabolism. By inhibiting these enzymes, benzylthio derivatives contribute to the understanding of disease mechanisms and the development of new therapeutic strategies.

Pharmaceutical Industry: Drug Design

The pharmaceutical industry benefits from the use of benzylthio derivatives in drug design . These compounds are part of the structural backbone of many synthetic drugs, owing to their selective binding capacity to pharmacophores. The design and synthesis of benzylthio-containing drugs aim to address various health conditions, including cancer and metabolic disorders.

Biological Applications: Antioxidant Properties

Benzylthio derivatives exhibit antioxidant properties, which are valuable in the context of oxidative stress-related diseases . These compounds can scavenge free radicals and may be used to develop treatments for conditions where oxidative stress plays a significant role, such as neurodegenerative diseases and aging.

属性

IUPAC Name |

2-benzylsulfanyl-6-cyclopropyl-4-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c23-14-20-19(17-9-5-2-6-10-17)13-21(18-11-12-18)24-22(20)25-15-16-7-3-1-4-8-16/h1-10,13,18H,11-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSFIXOSULWHGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

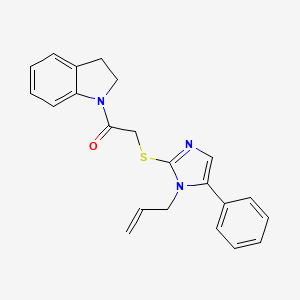

![1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2936835.png)

![2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2936837.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2936838.png)

![5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2936840.png)

![N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2936841.png)

![Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2936843.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-(2-{[(4-methylbenzyl)oxy]imino}ethyl)-4-isothiazolecarbonitrile](/img/structure/B2936852.png)

![7-(3-Fluorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2936853.png)

![2-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2936855.png)